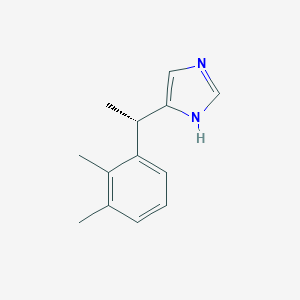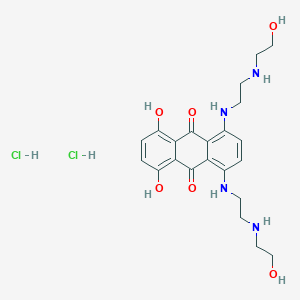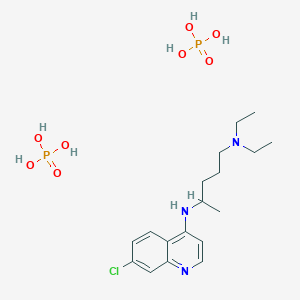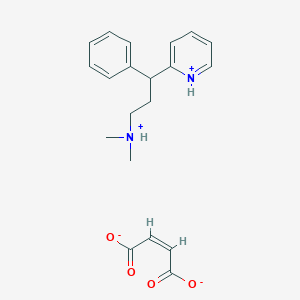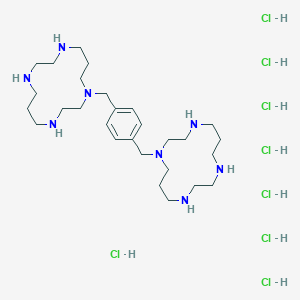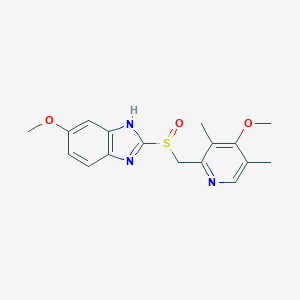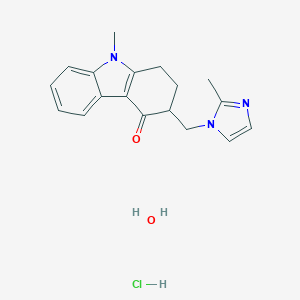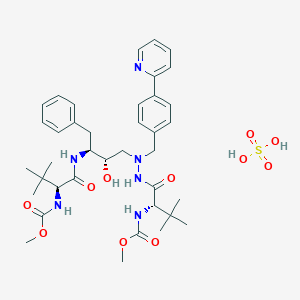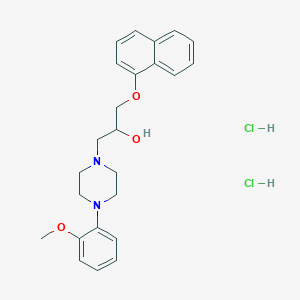
Chlorhydrate de naftopidil
Vue d'ensemble
Description
Naftopidil dihydrochloride is a drug used in benign prostatic hypertrophy which acts as a selective α1-adrenergic receptor antagonist or alpha-1 blocker . It is marketed under the brand name Flivas .
Molecular Structure Analysis
The molecular formula of Naftopidil dihydrochloride is C24H30Cl2N2O3 . The molecular weight is 465.41 .Chemical Reactions Analysis
Naftopidil shows unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The inhibition of cell cycle progression is independent of α1-AR expression in cells .Physical And Chemical Properties Analysis
Naftopidil dihydrochloride has a molecular weight of 465.41 . The detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Médicament anticancéreux
Le chlorhydrate de naftopidil a été étudié pour son potentiel en tant que médicament anticancéreux. Il a été démontré qu'il exerçait des effets antiprolifératifs et cytotoxiques sur le cancer de la prostate ainsi que sur plusieurs autres types de cancer in vitro, ainsi qu'ex vivo et in vivo . De plus, il a été démontré que le naftopidil modulait l'expression des membres pro-apoptotiques de la famille Bcl-2, ce qui pourrait être utilisé pour sensibiliser les cellules cancéreuses aux thérapies ciblées et pour surmonter la résistance des cellules cancéreuses à l'apoptose .
Reprofilage médicamenteux
Le this compound est utilisé pour la prise en charge de l'hyperplasie bénigne de la prostate au Japon et une étude rétrospective a révélé une incidence réduite du cancer de la prostate chez les patients qui avaient été prescrits ce médicament . Cela suggère que le médicament pourrait être repositionné pour une utilisation dans le traitement du cancer.
Étude des interactions médicament-récepteur
Le this compound a été utilisé dans des études portant sur les interactions médicament-récepteur. Dans une de ces études, l'α1-adrénocepteur (α1-AR) de la lignée cellulaire HEK293 a été purifié et immobilisé à la surface de gel de silice à macro-pores pour préparer une phase stationnaire de chromatographie d'affinité à haute performance afin de poursuivre les interactions médicament-récepteur . Il a été constaté que le naftopidil n'avait qu'un seul type de site de liaison à l'α1-AR .
Traitement combiné avec la radiothérapie
Le this compound a été étudié pour son potentiel à augmenter l'efficacité de la radiothérapie dans le traitement du cancer de la prostate
Safety and Hazards
Mécanisme D'action
Target of Action
Naftopidil dihydrochloride is a selective alpha1-adrenoceptor antagonist . It has a high affinity for the cloned human α1a-, α1b-, and α1d-adrenoceptor subtypes, with Ki values of 3.7 nM, 20 nM, and 1.2 nM respectively . These receptors are primarily found in the prostate and urinary tract, and their blockade results in relaxation of smooth muscle, thereby improving urinary flow and reducing symptoms of benign prostatic hyperplasia .
Mode of Action
As an alpha1-adrenoceptor antagonist, Naftopidil dihydrochloride competitively inhibits alpha1-adrenoceptors, preventing the binding of norepinephrine . This inhibition leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation in the prostate and urinary tract .
Biochemical Pathways
This disruption can lead to improved urinary flow and reduced symptoms of benign prostatic hyperplasia .
Pharmacokinetics
The pharmacokinetics of Naftopidil dihydrochloride have been studied in patients with hepatic dysfunction . The half-life of the drug was found to be 3.6 hours in liver-impaired subjects, compared to 3.3 hours in controls . Following oral administration, the plasma levels and half-life times of Naftopidil were significantly increased in liver impairment . The absolute bioavailability in patients with hepatic dysfunction was significantly higher (mean 75%, median 53%) compared to healthy subjects (mean 17%, median 16%) .
Result of Action
The primary result of Naftopidil dihydrochloride’s action is the relaxation of smooth muscle in the prostate and urinary tract, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia . Additionally, Naftopidil dihydrochloride has been shown to have antiproliferative effects .
Action Environment
The action of Naftopidil dihydrochloride can be influenced by various environmental factors. For instance, functional hepatic blood flow can affect the drug’s kinetics .
Analyse Biochimique
Biochemical Properties
Naftopidil Dihydrochloride interacts with α1-adrenergic receptors, specifically the α1D and α1A subtypes . It inhibits the increase of blood pressure caused by α1 receptor activation .
Cellular Effects
Naftopidil Dihydrochloride has been shown to have antiproliferative effects on prostate cancer cells (PCa) and fibroblast cells (PrSC) . It inhibits cell cycle progression in these cells . In addition, Naftopidil Dihydrochloride has been found to reduce total IL-6 protein in PrSC, leading to increased suppression of cell proliferation .
Molecular Mechanism
The molecular mechanism of Naftopidil Dihydrochloride involves its interaction with α1-adrenergic receptors . It acts as a selective antagonist, inhibiting the increase in blood pressure caused by α1 receptor activation .
Temporal Effects in Laboratory Settings
In laboratory settings, Naftopidil Dihydrochloride has been shown to inhibit cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The inhibition of cell cycle progression is independent of α1-AR expression in cells .
Dosage Effects in Animal Models
In animal models, combination therapy with radiotherapy plus Naftopidil Dihydrochloride has been shown to induce a more efficacious delay in PC-3 xenograft tumor growth compared to monotherapy with Naftopidil Dihydrochloride or radiotherapy alone .
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.2ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;;/h2-12,20,27H,13-18H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVCEQMJXMUXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57149-08-3 | |
| Record name | Naftopidil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAFTOPIDIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I80E37JBE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





